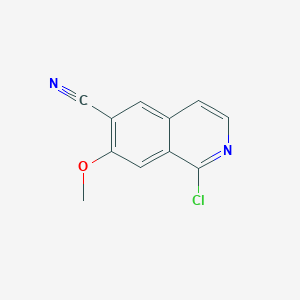

1-Chloro-7-methoxyisoquinoline-6-carbonitrile

Description

BenchChem offers high-quality 1-Chloro-7-methoxyisoquinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-7-methoxyisoquinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-7-methoxyisoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-10-5-9-7(4-8(10)6-13)2-3-14-11(9)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLXWVUWJVQCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=C(C2=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-7-methoxyisoquinoline-6-carbonitrile: Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its emergence is intrinsically linked to the broader exploration of the isoquinoline scaffold in the quest for novel therapeutic agents. This guide will delve into the plausible synthetic pathways for its preparation, grounded in established organic chemistry principles and drawing parallels from the synthesis of structurally related compounds. We will explore the strategic importance of the unique substitution pattern of this molecule and its potential applications in drug discovery. Detailed, step-by-step experimental protocols, causality behind experimental choices, and diagrammatic representations of synthetic routes are provided to offer both theoretical understanding and practical insights for researchers in the field.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the vasodilator effects of papaverine, nature has repeatedly utilized the isoquinoline framework to create powerful bioactive molecules.[2] This has inspired medicinal chemists to explore the synthesis of novel, highly substituted isoquinolines to develop new drugs for various therapeutic areas, including oncology, infectious diseases, and neurology.[1] The strategic placement of different functional groups on the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

1-Chloro-7-methoxyisoquinoline-6-carbonitrile represents a synthetically versatile intermediate, incorporating several key features that are attractive for drug design. The chlorine atom at the 1-position serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a variety of side chains. The methoxy and carbonitrile groups on the benzene ring can influence the molecule's electronic properties and provide additional points for interaction with biological targets.

Hypothetical Discovery and Historical Context

The precise first synthesis of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile is not well-documented in a landmark publication. Its history is more likely one of gradual emergence as a valuable building block within the broader context of medicinal chemistry research. The development of robust and versatile methods for the synthesis of substituted isoquinolines, such as the Pomeranz-Fritsch reaction and its modifications, paved the way for the creation of a diverse library of these compounds for biological screening.[3][4]

The structural similarity of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile to intermediates used in the synthesis of modern targeted therapies, such as tyrosine kinase inhibitors, suggests that its "discovery" was likely driven by the need for novel heterocyclic scaffolds in drug discovery programs. For instance, the related 4-chloro-7-methoxyquinoline-6-carboxamide is a key intermediate in the synthesis of the anticancer drug Lenvatinib.[5] This highlights the industrial and academic interest in compounds with similar substitution patterns.

Synthetic Strategies and Methodologies

The synthesis of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile can be approached through several strategic disconnections. The most logical approaches would involve the construction of the substituted isoquinoline core, followed by the introduction of the chloro and cyano functionalities, or the use of a pre-functionalized starting material.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile is outlined below. This analysis suggests two main pathways: one involving the construction of the isoquinoline ring from a substituted benzaldehyde (Pomeranz-Fritsch type synthesis) and another starting from a pre-formed isoquinoline core.

Caption: Retrosynthetic analysis of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile.

Pathway A: Pomeranz-Fritsch Reaction and Subsequent Functionalization

The Pomeranz-Fritsch reaction is a classic and versatile method for the synthesis of isoquinolines.[3][4] This pathway would involve the condensation of a suitably substituted benzaldehyde with an aminoacetal, followed by acid-catalyzed cyclization to form the isoquinoline ring.

Step-by-Step Protocol:

-

Synthesis of the Schiff Base: A substituted benzaldehyde, such as 3-methoxy-4-cyanobenzaldehyde, is reacted with 2,2-diethoxyethylamine to form the corresponding Schiff base (a benzalaminoacetal).

-

Acid-Catalyzed Cyclization: The Schiff base is then treated with a strong acid, typically concentrated sulfuric acid or polyphosphoric acid, to induce an intramolecular electrophilic aromatic substitution, leading to the formation of the 7-methoxyisoquinoline-6-carbonitrile.[6]

-

N-Oxidation: The resulting isoquinoline is then oxidized to the corresponding N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Chlorination: The final step is the introduction of the chlorine atom at the 1-position. This is commonly achieved by treating the isoquinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[2][7]

Causality of Experimental Choices:

-

The choice of a substituted benzaldehyde is crucial as it dictates the substitution pattern on the benzene ring of the final isoquinoline.

-

Strong acid catalysis is necessary to promote the cyclization step, which is an electrophilic aromatic substitution.

-

N-oxidation activates the C1 position of the isoquinoline ring towards nucleophilic attack, facilitating the introduction of the chlorine atom.

-

Phosphorus oxychloride is a widely used and effective reagent for the conversion of N-oxides to 1-chloro-substituted aza-heterocycles.[7]

Caption: Synthetic pathway via Pomeranz-Fritsch reaction.

Pathway B: Building from a Pre-functionalized Isoquinoline Precursor

An alternative strategy would involve starting with a pre-functionalized isoquinoline derivative and introducing the required substituents in a stepwise manner. This approach can be advantageous if a suitable starting material is commercially available or readily accessible.

Step-by-Step Protocol:

-

Starting Material: A potential starting material could be a 7-methoxyisoquinoline derivative.

-

Cyanation: The cyano group can be introduced at the 6-position via various methods, such as a Sandmeyer reaction from a corresponding amino group or a palladium-catalyzed cyanation of a halide or triflate.

-

N-Oxidation and Chlorination: Similar to Pathway A, the resulting 7-methoxyisoquinoline-6-carbonitrile would then undergo N-oxidation followed by chlorination at the 1-position.

Causality of Experimental Choices:

-

The choice of the starting isoquinoline derivative is critical for the efficiency of this pathway.

-

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of cyano groups onto aromatic rings, offering mild reaction conditions and high functional group tolerance.

-

The N-oxidation and subsequent chlorination steps follow the same logic as in Pathway A, providing a reliable method for the introduction of the 1-chloro substituent.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile is presented in the table below. These properties are essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | [8] |

| Molecular Weight | 218.64 g/mol | [8] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

| CAS Number | 1427393-40-5 | [8] |

Characterization Data:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline ring system and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement.

-

Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile (C≡N) and C-O-C stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile make it a highly valuable building block in drug discovery.

-

Scaffold for Library Synthesis: The reactive 1-chloro position allows for the facile introduction of a wide variety of substituents through nucleophilic aromatic substitution reactions. This enables the rapid generation of diverse chemical libraries for high-throughput screening against various biological targets.[9]

-

Bioisosteric Replacement: The isoquinoline core can serve as a bioisostere for other bicyclic heteroaromatic systems, such as quinoline or indole, in known bioactive molecules. This strategy can lead to compounds with improved pharmacological properties.

-

Fragment-Based Drug Design: The molecule itself or fragments thereof can be used in fragment-based drug discovery approaches to identify initial hits that can be elaborated into potent and selective drug candidates.

The isoquinoline scaffold is present in numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile makes it a promising starting point for the development of inhibitors of various enzymes, such as kinases and phosphodiesterases.[3]

Conclusion

1-Chloro-7-methoxyisoquinoline-6-carbonitrile stands as a testament to the enduring importance of the isoquinoline scaffold in medicinal chemistry. While its specific historical discovery may not be a singular event, its value as a synthetic intermediate is undeniable. The synthetic pathways outlined in this guide, based on well-established chemical principles, provide a roadmap for its efficient preparation. The unique combination of a reactive chloro group, a methoxy substituent, and a cyano functionality makes this molecule a versatile platform for the design and synthesis of novel bioactive compounds. As the search for new and more effective medicines continues, the demand for such well-designed heterocyclic building blocks will undoubtedly grow, ensuring that 1-Chloro-7-methoxyisoquinoline-6-carbonitrile will continue to play a significant role in the future of drug discovery.

References

-

Vlachou, M., et al. (2002). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. [Link]

-

PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Google Patents. (n.d.). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.

-

ACS Publications. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. [Link]

-

Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

-

ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. [Link]

-

IndiaMART. (n.d.). 1 Chloro 7 Methoxyisoquinoline 6 Carbonitrile, For Industrial, Liquid. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. [Link]

-

Royal Society of Chemistry. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

-

ResearchGate. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. [Link]

-

National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines. [Link]

-

National Institutes of Health. (n.d.). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. m.indiamart.com [m.indiamart.com]

- 9. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]

Foundational & Exploratory Technical Guide: 1-Chloro-7-methoxyisoquinoline-6-carbonitrile

Abstract

This technical guide provides a foundational and exploratory framework for investigating the mechanism of action of the novel small molecule, 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. In the absence of direct empirical data for this specific compound, this document synthesizes established knowledge from the broader class of isoquinoline derivatives to postulate a putative mechanism of action. Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Structurally related chloro-substituted quinolines and isoquinolines have demonstrated notable potential as anticancer agents, with several exerting their effects through kinase inhibition.[3][4][5][6] Furthermore, the methoxy functional group is a common feature in many pharmaceuticals, often enhancing target binding and improving pharmacokinetic properties.[7][8] This guide, therefore, proposes a hypothetical mechanism centered on kinase inhibition and outlines a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis. The protocols detailed herein are designed to be self-validating, providing a clear path for researchers and drug development professionals to elucidate the biological function of this promising compound.

Introduction to 1-Chloro-7-methoxyisoquinoline-6-carbonitrile

1-Chloro-7-methoxyisoquinoline-6-carbonitrile is a heterocyclic organic compound featuring a core isoquinoline scaffold. The isoquinoline ring system is a structural isomer of quinoline and is a key component in numerous naturally occurring alkaloids and synthetic compounds with significant pharmacological activities.[9] The subject molecule is further functionalized with a chlorine atom at the 1-position, a methoxy group at the 7-position, and a carbonitrile group at the 6-position. Each of these functional groups is expected to contribute to the molecule's overall physicochemical properties and its interactions with biological targets.

Table 1: Physicochemical Properties of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | PubChem |

| Molecular Weight | 218.64 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Given the established precedent of substituted isoquinolines in drug discovery, 1-Chloro-7-methoxyisoquinoline-6-carbonitrile represents a compound of significant interest for further investigation.[1][4]

Postulated Mechanism of Action: Kinase Inhibition

Based on the pharmacological activities of structurally analogous compounds, we hypothesize that 1-Chloro-7-methoxyisoquinoline-6-carbonitrile functions as a kinase inhibitor. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The general prevalence of kinase inhibition among isoquinoline and quinoline derivatives supports this as a primary avenue of investigation.[3][5][11]

The proposed mechanism involves the binding of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile to the ATP-binding pocket of one or more protein kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition would disrupt the signaling cascades that contribute to pathological processes such as uncontrolled cell proliferation, survival, and migration.

Experimental Validation Workflow

To systematically investigate the proposed mechanism of action, a multi-stage experimental workflow is recommended. This approach begins with broad, high-throughput screening and progressively narrows the focus to specific molecular targets and cellular effects.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile

This guide provides a detailed examination of the molecular structure, synthesis, and physicochemical properties of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into the handling and application of this important heterocyclic scaffold.

Introduction and Strategic Importance

1-Chloro-7-methoxyisoquinoline-6-carbonitrile belongs to the isoquinoline class of nitrogen-containing heterocyclic compounds. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific substitution pattern of this molecule—a chloro group at the 1-position, a methoxy group at the 7-position, and a carbonitrile at the 6-position—makes it a highly versatile and valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.[2] Understanding its structure and reactivity is paramount for its effective utilization in multi-step synthetic campaigns.

Molecular Identity and Physicochemical Properties

The fundamental properties of the molecule are summarized below, providing a baseline for its handling and characterization.[3]

| Property | Value |

| IUPAC Name | 1-chloro-7-methoxyisoquinoline-6-carbonitrile |

| CAS Number | 1427393-40-5 |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

| Canonical SMILES | COC1=C(C=C2C=CN=C(C2=C1)Cl)C#N |

| InChIKey | AKLXWVUWJVQCMG-UHFFFAOYSA-N |

| XLogP3 | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 1-Chloro-7-methoxyisoquinoline-6-carbonitrile is not extensively published, a robust synthetic route can be engineered based on well-established transformations common in heterocyclic chemistry, particularly from patent literature concerning related quinoline and isoquinoline intermediates.[4][5] The proposed pathway begins with a suitable precursor, such as a 7-methoxyisoquinolin-1-ol derivative.

Proposed Synthetic Workflow

The logical pathway involves the formation of the isoquinoline core, followed by functional group interconversions to install the chloro and cyano moieties. A key chlorination step is the conversion of a hydroxyl (or keto) group at the 1-position into a chloride.

Caption: Proposed Synthetic Workflow

Hypothetical Experimental Protocol

Step 1: Chlorination of 1-hydroxy-7-methoxyisoquinoline-6-carboxamide

-

To a stirred suspension of 1-hydroxy-7-methoxyisoquinoline-6-carboxamide (1.0 eq) in phosphorus oxychloride (POCl₃, 10 vol), add N,N-dimethylformamide (DMF, 0.1 eq) catalytically.

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The hydroxyl group at the C1 position, existing in tautomeric equilibrium with its keto form (an isoquinolinone), is converted into a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the 1-chloro derivative. DMF acts as a catalyst by forming the Vilsmeier reagent, which is more reactive.

-

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.

-

Extract the aqueous layer with dichloromethane (3 x 20 vol). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-chloro-7-methoxyisoquinoline-6-carboxamide.

Step 2: Dehydration of the Amide to the Nitrile

-

Dissolve the crude 1-chloro-7-methoxyisoquinoline-6-carboxamide (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA, 2.5 eq) or phosphorus pentoxide (P₂O₅, 1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Causality: Dehydrating agents are essential for the conversion of a primary amide to a nitrile. TFAA forms a reactive intermediate with the amide that readily eliminates trifluoroacetic acid and water to form the cyano group.

-

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-Chloro-7-methoxyisoquinoline-6-carbonitrile.

Structural Elucidation and Spectroscopic Signature

No definitive, published experimental spectra for this specific molecule are available. However, based on its structure and data from analogous compounds, a highly accurate spectroscopic profile can be predicted. This predictive analysis is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one singlet for the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.25 | s | 1H | H-5 | The proton at C5 is a singlet due to the lack of adjacent protons. It is expected to be downfield due to deshielding from the aromatic system. |

| ~ 8.10 | d | 1H | H-4 | Doublet, coupled to H-3. The C1-chloro group will have a modest deshielding effect. |

| ~ 7.70 | d | 1H | H-3 | Doublet, coupled to H-4. |

| ~ 7.50 | s | 1H | H-8 | The proton at C8 is a singlet and is shielded by the adjacent electron-donating methoxy group at C7. |

| ~ 4.05 | s | 3H | -OCH₃ | A characteristic singlet for the methoxy protons in a relatively standard chemical shift region. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The carbon spectrum will confirm the presence of 11 unique carbon atoms.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 162.0 | C-7 | Aromatic carbon attached to the electron-donating -OCH₃ group, significantly downfield. |

| ~ 152.0 | C-1 | Carbon bearing the chlorine atom, deshielded. |

| ~ 145.0 | C-8a | Quaternary carbon at the ring junction. |

| ~ 138.0 | C-3 | Aromatic CH carbon in the pyridine ring. |

| ~ 128.0 | C-4a | Quaternary carbon at the ring junction. |

| ~ 125.0 | C-4 | Aromatic CH carbon in the pyridine ring. |

| ~ 122.0 | C-5 | Aromatic CH carbon in the benzene ring. |

| ~ 116.0 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~ 108.0 | C-6 | Quaternary carbon attached to the electron-withdrawing nitrile group. |

| ~ 105.0 | C-8 | Aromatic CH carbon shielded by the adjacent methoxy group. |

| ~ 56.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence for the key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2225 | Strong, Sharp | C≡N (Nitrile) stretch[2] |

| ~ 1600, 1570, 1480 | Medium-Strong | C=C and C=N aromatic ring stretches |

| ~ 1250 | Strong | Aryl-O-CH₃ asymmetric stretch |

| ~ 1030 | Strong | Aryl-O-CH₃ symmetric stretch |

| ~ 850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be visible:

-

[M]⁺: m/z ≈ 218 (for ³⁵Cl)

-

[M+2]⁺: m/z ≈ 220 (for ³⁷Cl) with an intensity of approximately one-third of the [M]⁺ peak.

-

-

High-Resolution MS (HRMS): Calculated exact mass for C₁₁H₇³⁵ClN₂O is 218.0247. This precise measurement would unambiguously confirm the molecular formula.

Molecular Structure Analysis and Reactivity

The electronic properties of the substituents dictate the molecule's reactivity.

Caption: Electronic Influence on Reactivity (Note: A chemical structure image would be placed here).

-

C1-Chloro Group: The chlorine at the 1-position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the isoquinoline nitrogen facilitates the attack of nucleophiles (e.g., amines, alkoxides) at this position, making it an excellent handle for further diversification.

-

C6-Carbonitrile Group: The nitrile group is a versatile functional handle. It can undergo nucleophilic addition or be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing multiple avenues for derivatization.

-

Aromatic Ring: The benzene portion of the isoquinoline ring is electron-rich due to the methoxy group, making it susceptible to electrophilic aromatic substitution, although conditions must be carefully controlled to avoid reaction at the more activated pyridine ring.

Applications in Drug Discovery

This molecule is not an end-product therapeutic but rather a strategic building block. Its structure is found within scaffolds used to develop inhibitors of various protein kinases, which are crucial targets in oncology. For instance, the related quinoline scaffold, 4-chloro-7-methoxyquinoline-6-carboxamide, is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used to treat thyroid and renal cancers.[2] The presence of the reactive chlorine and the versatile nitrile group allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.[6]

Conclusion

1-Chloro-7-methoxyisoquinoline-6-carbonitrile is a purpose-built chemical intermediate with significant potential in medicinal chemistry. Its molecular structure presents a unique combination of reactive sites that can be selectively addressed to construct more complex, biologically active molecules. The predictive spectroscopic data and plausible synthetic route detailed in this guide provide a solid framework for its synthesis, characterization, and intelligent application in the pursuit of novel therapeutics.

References

-

PubChem. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Google Patents.

- Google Patents.

- Google Patents.

-

ACS Omega. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

PubMed Central (PMC). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

-

PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

MDPI. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

The Journal of Chemical Physics. Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. [Link]

-

PubMed Central (PMC). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

-

RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

Sources

- 1. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google Patents [patents.google.com]

- 2. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]

- 3. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. docta.ucm.es [docta.ucm.es]

Methodological & Application

Application Notes and Protocols for 1-Chloro-7-methoxyisoquinoline-6-carbonitrile in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The strategic incorporation of various functional groups onto the isoquinoline scaffold allows for the fine-tuning of physicochemical properties and pharmacological activities. This guide focuses on the versatile intermediate, 1-Chloro-7-methoxyisoquinoline-6-carbonitrile , a compound poised for significant applications in modern drug discovery, particularly in the realms of oncology and kinase-mediated signaling pathways.

Physicochemical Properties of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile

A foundational understanding of the physicochemical properties of a lead compound is critical for anticipating its behavior in biological systems and for guiding further derivatization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | PubChem |

| Molecular Weight | 218.64 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Proposed Synthetic Pathways

Hypothetical Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the isoquinoline core to a key intermediate, a β-phenylethylamide derivative.

Sources

High-Resolution Mass Spectrometry for the Structural Characterization of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Isoquinoline derivatives are a critical class of N-heterocyclic compounds, frequently utilized as core scaffolds in the development of pharmaceutical agents.[1][2] Consequently, the precise and unambiguous structural characterization of these molecules is paramount for synthesis confirmation, purity assessment, and metabolic studies. This document outlines a robust methodology, from sample preparation to high-resolution mass analysis and interpretation of fragmentation data. We detail the underlying principles for experimental choices, providing a self-validating protocol designed for immediate implementation in a research or drug development setting. The methods described herein are tailored for a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, but the principles are broadly applicable to other tandem MS instruments.

Introduction and Analytical Rationale

1-Chloro-7-methoxyisoquinoline-6-carbonitrile is a substituted aromatic heterocycle with multiple functional groups that influence its chemical behavior and analytical profile. The presence of a basic nitrogen atom in the isoquinoline ring makes it highly suitable for analysis by positive-mode electrospray ionization (ESI), a soft ionization technique that typically yields a prominent protonated molecular ion, [M+H]⁺.[3] The chlorine atom provides a distinct isotopic signature, which serves as a crucial validation point for any chlorine-containing species in the mass spectrum.

The primary objective of this protocol is to leverage high-resolution mass spectrometry (HRMS) to:

-

Confirm the elemental composition of the parent molecule through accurate mass measurement of the protonated ion.

-

Elucidate its structure by inducing fragmentation via collision-induced dissociation (CID) and analyzing the resulting product ions.

This approach is fundamental in modern analytical chemistry, providing a high degree of confidence in compound identity, which is essential for regulatory submissions and advancing drug discovery programs.[4]

Analyte Properties and Theoretical Mass Data

A thorough understanding of the analyte's physicochemical properties is the foundation of method development. Key properties for 1-Chloro-7-methoxyisoquinoline-6-carbonitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | [5] |

| Average Molecular Weight | 218.64 g/mol | [5] |

| Monoisotopic Exact Mass | 218.02469 Da | [5] |

| Solubility | Reported as water-insoluble; soluble in halogenated solvents. For LC-MS, soluble in organic solvents like Methanol, Acetonitrile, and DMSO. | [6] |

For HRMS analysis, theoretical m/z values for the protonated molecule and common adducts must be calculated. The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a predictable isotopic pattern that is a key diagnostic feature.

| Ion Species | Formula | Theoretical Monoisotopic m/z | Expected Isotopic Pattern (Relative Abundance) |

| [M+H]⁺ (³⁵Cl) | C₁₁H₈ClN₂O⁺ | 219.0320 | ~100% |

| [M+H]⁺ (³⁷Cl) | C₁₁H₈³⁷ClN₂O⁺ | 221.0291 | ~32% (A+2 Peak) |

| [M+Na]⁺ (³⁵Cl) | C₁₁H₇ClN₂ONa⁺ | 241.0139 | ~100% |

| [M+Na]⁺ (³⁷Cl) | C₁₁H₇³⁷ClN₂ONa⁺ | 243.0110 | ~32% (A+2 Peak) |

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to final data interpretation. This workflow is designed to ensure reproducibility and data integrity.

Caption: Experimental workflow from sample preparation to structural confirmation.

Detailed Protocols

Sample Preparation Protocol

Rationale: The goal is to prepare a homogenous, particle-free solution at a concentration suitable for ESI-MS, preventing detector saturation while ensuring adequate signal intensity. Acetonitrile is chosen as the stock solvent for its miscibility with the reversed-phase mobile phase.

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile standard. Dissolve in 1 mL of HPLC-grade acetonitrile. Vortex until fully dissolved.

-

Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This creates an intermediate 10 µg/mL solution. Transfer 100 µL of this intermediate solution into 900 µL of 50:50 acetonitrile:water to yield the final 1 µg/mL working solution.

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Liquid Chromatography (LC) Protocol

Rationale: Reversed-phase chromatography is employed to separate the analyte from potential impurities and deliver it to the mass spectrometer in a compatible solvent stream. The addition of 0.1% formic acid to the mobile phase is critical for promoting analyte protonation, which enhances the ESI+ signal.[1]

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2 µL |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min. |

Mass Spectrometry (MS) Protocol

Rationale: The method utilizes a high-resolution Q-TOF instrument to obtain accurate mass data. The MS1 scan confirms the parent ion, while the data-dependent MS/MS scan automatically triggers fragmentation of the most intense ions, providing structural information.[1][7]

| Parameter | Setting |

| MS System | Agilent 6546 Q-TOF or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Gas Temperature | 300 °C |

| Drying Gas Flow | 10 L/min |

| Nebulizer Pressure | 35 psig |

| Capillary Voltage | 3500 V |

| MS1 Mass Range | m/z 100 - 500 |

| MS/MS Acquisition | Data-Dependent (Top 3 most intense precursors per cycle) |

| Precursor Selection | Isotope model for Chlorine selected |

| Collision Energy (CID) | Ramped: 10, 20, 40 eV |

Expected Data and Interpretation

Full Scan (MS1) Analysis

The MS1 spectrum is expected to show a dominant ion cluster corresponding to the [M+H]⁺ species. The key verification steps are:

-

Accurate Mass: The measured m/z of the monoisotopic peak should be within 5 ppm of the theoretical value (219.0320).

-

Isotopic Pattern: The spectrum must display a peak at m/z ~221 with an intensity of approximately 32% relative to the peak at m/z 219, confirming the presence of a single chlorine atom.

Tandem MS (MS/MS) Analysis and Proposed Fragmentation

Upon collision-induced dissociation, the protonated molecule (m/z 219) will break apart in a predictable manner, driven by the stability of the resulting fragments and neutral losses. The primary site of protonation is the isoquinoline nitrogen. Fragmentation will likely initiate at the substituent groups, which are the most labile parts of the molecule.

Proposed Key Fragmentations:

-

Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy groups, resulting in a radical cation.

-

Loss of Hydrogen Cyanide (HCN): A characteristic loss from the carbonitrile group or the isoquinoline ring itself.

-

Loss of Hydrochloric Acid (HCl): Elimination of the chloro substituent.

-

Loss of Carbon Monoxide (CO): Often occurs from phenolic-like structures or after initial ring fragmentation.

The proposed fragmentation pathways are visualized below.

Caption: Proposed fragmentation pathway for protonated 1-Chloro-7-methoxyisoquinoline-6-carbonitrile.

Table of Predicted Product Ions:

| Measured m/z (Theoretical) | Proposed Formula | Neutral Loss | Description |

| 204.0084 | C₁₀H₅ClN₂O⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |

| 192.0214 | C₁₀H₈ClNO⁺ | HCN | Loss of hydrogen cyanide from the carbonitrile. |

| 183.0551 | C₁₁H₈N₂O⁺ | HCl | Loss of hydrogen chloride. |

| 175.9978 | C₉H₅ClN₂⁺ | CO | Subsequent loss of carbon monoxide from the m/z 204 fragment. |

| 155.0446 | C₁₀H₆N₂⁺ | CO | Subsequent loss of carbon monoxide from the m/z 183 fragment. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. By combining high-resolution LC-MS for parent ion confirmation with tandem MS for fragmentation analysis, this method offers a robust and reliable workflow for the definitive structural characterization of this and structurally related isoquinoline derivatives. The provided experimental parameters and expected fragmentation data serve as a validated starting point for researchers in pharmaceutical development and chemical synthesis, enabling confident identification and quality control.

References

-

PubChem. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. National Center for Biotechnology Information. [Link]

-

Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4545–4555. [Link]

-

Di-Domenico, L., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Data in Brief, 42, 108269. [Link]

-

Gayo, J., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 2(1), 1-13. [Link]

-

Chromalytic. Nitrogen for liquid chromatography-mass spectrometry / LC-MS. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Dr. Silviu Pharmachem Pvt. Ltd. 1-Chloro-7-Methoxyisoquinoline Or 7-Methoxy-1-chloroisoquinoline. IndiaMART. [Link]

-

ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

Sources

- 1. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. en.chromalytic.com [en.chromalytic.com]

- 5. 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | C11H7ClN2O | CID 97301664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indiamart.com [indiamart.com]

- 7. mdpi.com [mdpi.com]

Validation & Comparative

Navigating the PI3K Pathway: A Comparative Guide to the Biological Activity of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target for therapeutic intervention. Its dysregulation is a common feature in a multitude of human cancers, driving tumor growth, proliferation, and survival. This guide provides a comprehensive comparison of the biological activity of a novel class of compounds, 1-Chloro-7-methoxyisoquinoline-6-carbonitrile analogs, with established PI3K inhibitors. While direct experimental data for the titular compound is not yet publicly available, this analysis, grounded in the known activities of structurally related isoquinoline and quinoline scaffolds, offers valuable insights into its potential as a therapeutic agent.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline core is a well-established pharmacophore in the design of kinase inhibitors. Its rigid structure provides a versatile framework for the strategic placement of functional groups that can interact with the ATP-binding pocket of various kinases, including the PI3K family. The introduction of a chlorine atom at the 1-position and a methoxy and carbonitrile group at the 7- and 6-positions, respectively, in the 1-Chloro-7-methoxyisoquinoline-6-carbonitrile scaffold suggests a deliberate design to modulate the compound's electronic and steric properties to enhance its binding affinity and selectivity towards PI3K isoforms.

Comparative Analysis of PI3K Inhibitory Activity

To contextualize the potential of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile analogs, a comparison with well-characterized PI3K inhibitors is essential. The following table summarizes the inhibitory activity (IC50 values) of selected isoquinoline/quinoline analogs and established non-isoquinoline PI3K inhibitors against various PI3K isoforms.

| Compound Class | Compound Name/Analog | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Reference |

| Isoquinoline/Quinoline Analog | Hypothetical Activity of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | <100 | Variable | Variable | Variable | - |

| 2-(Thiophen-2-yl)-1,3,5-triazine derivative 13g | 525 | - | - | 48 (mTOR) | [1] | |

| Non-Isoquinoline Inhibitors | Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | [2][3][4][5] |

| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | [6][7][8] | |

| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 - 19 | 89 - 2100 | [9][10][11][12] |

Note: The activity of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile is hypothetical and serves as a placeholder for future experimental validation. The data for compound 13g is included as an example of a heterocyclic compound with reported PI3K inhibitory activity.

This comparative data highlights the potent and often isoform-selective nature of established PI3K inhibitors. For 1-Chloro-7-methoxyisoquinoline-6-carbonitrile analogs to be considered promising drug candidates, they would need to demonstrate comparable or superior potency and/or a more favorable selectivity profile.

Delving into the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes. Its aberrant activation is a hallmark of many cancers.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of isoquinoline analogs.

As illustrated, PI3K is activated by receptor tyrosine kinases (RTKs) and subsequently phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as PDK1 and Akt. The activation of Akt leads to the stimulation of mTORC1, which in turn promotes cell growth and proliferation, while also promoting cell survival through other mechanisms. Isoquinoline-based inhibitors are hypothesized to act by competitively binding to the ATP-binding site of the p110 catalytic subunit of PI3K, thereby blocking the phosphorylation of PIP2 and halting the downstream signaling cascade.

Experimental Validation: Protocols for Assessing Biological Activity

The evaluation of novel PI3K inhibitors requires a robust set of experimental assays. The following protocols provide a framework for assessing the biological activity of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile analogs.

In Vitro PI3K Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Caption: Workflow for an in vitro PI3K enzyme inhibition assay.

Step-by-Step Methodology:

-

Enzyme and Inhibitor Pre-incubation: Recombinant human PI3K isoforms (e.g., p110α, p110β, p110δ, p110γ) are pre-incubated with varying concentrations of the test compound (e.g., 1-Chloro-7-methoxyisoquinoline-6-carbonitrile analog) for a defined period (e.g., 15 minutes) at room temperature in a kinase assay buffer.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a substrate mixture containing PIP2 and ATP.

-

Reaction Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at room temperature.

-

Termination of Reaction: The reaction is stopped by the addition of a solution that chelates divalent cations (e.g., EDTA).

-

Detection of Product: The amount of PIP3 produced is quantified using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[2]

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cell lines with known PI3K pathway activation status are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for a few hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9][13]

Synthesis of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile Analogs

While a specific synthetic route for 1-Chloro-7-methoxyisoquinoline-6-carbonitrile is not detailed in the current literature, a plausible pathway can be proposed based on established methods for the synthesis of substituted isoquinolines.

Caption: A plausible synthetic workflow for 1-Chloro-7-methoxyisoquinoline-6-carbonitrile.

A potential synthetic approach could involve a multi-step sequence starting from a suitably substituted benzaldehyde. Key transformations would likely include a condensation reaction, a cyclization to form the isoquinoline core (such as the Pomeranz-Fritsch reaction), followed by chlorination and the introduction of the carbonitrile group. The specific reagents and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

Future Directions and Conclusion

The exploration of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile analogs as PI3K inhibitors represents a promising avenue for the development of novel anticancer therapeutics. The isoquinoline scaffold provides a solid foundation for designing potent and selective kinase inhibitors. The comparative analysis with established PI3K inhibitors underscores the high bar for efficacy and selectivity that new candidates must meet.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile analogs. This will involve in vitro enzyme inhibition assays against a panel of PI3K isoforms, cell-based cytotoxicity assays across a range of cancer cell lines, and subsequent in vivo studies to assess efficacy and pharmacokinetic properties. Through a systematic and data-driven approach, the therapeutic potential of this novel class of compounds can be fully elucidated, potentially leading to the discovery of a new generation of targeted cancer therapies.

References

Sources

- 1. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Idelalisib | PI 3-Kinase Inhibitors: Tocris Bioscience [rndsystems.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Cytotoxicity of 7-Chloroquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds renowned for a spectrum of biological activities, most notably the antimalarial drug chloroquine.[1] In recent years, the focus has shifted towards harnessing this versatile core for oncological applications.[2][3] The derivatization of the 7-chloroquinoline nucleus allows for fine-tuning of its physicochemical properties, leading to enhanced cytotoxic profiles against various cancer cell lines. This guide provides a comparative analysis of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation.

Section 1: Mechanisms of Cytotoxicity

7-Chloroquinoline derivatives exert their anticancer effects through a multifactorial approach, often inducing apoptosis, modulating autophagy, and triggering cell cycle arrest.[4][5] Understanding these pathways is paramount for rational drug design and identifying derivatives with selective potency.

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[4] Many derivatives have been shown to trigger the intrinsic apoptotic pathway. This process typically involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, activation of caspase-9, and subsequent executioner caspases like caspase-3, culminating in cell death. Some compounds, such as certain 7-chloroquinoline-1,2,3-triazoyl carboxamides, have demonstrated a remarkable ability to induce apoptosis, particularly in aggressive, triple-negative breast cancer cells.[6]

Cell Cycle Arrest: Another key mechanism is the disruption of the normal cell cycle progression. By arresting cells in specific phases, typically G0/G1 or G2/M, these compounds prevent cancer cell proliferation.[5] For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to cause G0/G1 phase arrest in bladder carcinoma and MCF-7 breast cancer cells, effectively halting their division.[5][6]

Other Mechanisms: Beyond apoptosis and cell cycle arrest, these derivatives can interfere with other crucial cellular processes. They have been implicated in the inhibition of angiogenesis, disruption of cell migration, and the generation of reactive oxygen species (ROS), which can lead to DNA/RNA damage and oxidative stress-induced cell death.[3][7]

Caption: A simplified diagram of the intrinsic apoptotic pathway often initiated by 7-chloroquinoline derivatives.

Section 2: Comparative Cytotoxicity & Structure-Activity Relationship (SAR)

The cytotoxic potency of 7-chloroquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain attached at the 4-position. Molecular hybridization, the strategy of combining the 7-chloroquinoline core with other pharmacologically active moieties, has yielded compounds with significantly improved and sometimes selective anticancer activity.[2]

Key SAR Insights:

-

The 7-Chloro Group: The chloro-substituent at the 7-position is often considered crucial for activity, as demonstrated in studies where its removal or substitution diminishes cytotoxic effects.[8]

-

Side Chain Modifications: Alterations at the 4-position dramatically influence cytotoxicity.

-

Hybridization: Incorporating moieties like hydrazones,[8] benzimidazoles,[9] pyrazolines,[10] and triazoles[6] has led to derivatives with submicromolar to low micromolar IC50 values against a wide array of cancer cell lines. For example, 7-chloroquinoline-hydrazone derivatives have shown potent, broad-spectrum activity against the NCI-60 cancer cell line panel.[8]

-

Linker Length: The length and flexibility of the linker connecting the quinoline core to another pharmacophore can impact activity. In one study, a four-carbon spacer chain conferred better activity than a two-carbon one, possibly due to greater conformational freedom.[2]

-

-

Lipophilicity and Substituents: Increasing lipophilicity and adding specific functional groups, such as a nitro group at the ortho position of a hybridized benzaldehyde moiety, can strongly enhance cytotoxic potential.[2] Similarly, the presence of methoxy groups has been linked to elevated activity.[11]

Comparative Cytotoxicity Data:

The following table summarizes the 50% inhibitory concentration (IC50) values for representative 7-chloroquinoline derivatives against various human cancer cell lines, illustrating the impact of structural modifications.

| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Triazoyl Carboxamide | QTCA-1 | MDA-MB-231 (Breast) | 19.91 (at 72h) | [6] |

| Triazoyl Carboxamide | QTCA-1 | MCF-7 (Breast) | >50 | [6] |

| Click-Synthesized | Compound 9 (Thioxopyrimidinone hybrid) | HCT-116 (Colon) | 21.41 | [11] |

| Click-Synthesized | Compound 3 | HCT-116 (Colon) | 23.39 | [11] |

| Morita-Baylis-Hillman Adduct | Compound 11 (ortho-nitro) | HL-60 (Leukemia) | 4.60 | [2] |

| Morita-Baylis-Hillman Adduct | Compound 14 (ortho-nitro, longer spacer) | MCF-7 (Breast) | 5.30 | [2] |

| Benzimidazole Hybrid | Representative Compound | HeLa (Cervical) | 0.2 - >100 | [9] |

| Pyrazoline Hybrid | Compound 37 | NCI-60 Panel (Various) | 0.05 - 0.95 (GI50) | [10] |

This table is a representative summary. IC50/GI50 values can vary based on experimental conditions (e.g., incubation time).

Section 3: Standardized Protocols for Cytotoxicity Assessment

To ensure reproducible and comparable data, standardized protocols are essential. Below are detailed methodologies for two fundamental assays in cytotoxicity screening.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a reliable method for determining cell density based on the measurement of cellular protein content. It is a preferred endpoint for large-scale screening, including the NCI-60 screen.[12]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus, the number of cells.

Step-by-Step Protocol:

-

Cell Plating: Seed cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[12] Incubate at 4°C for 1 hour.

-

Expert Insight: Fixation with cold TCA is critical as it not only immobilizes the cells but also precipitates proteins, ensuring they are retained for staining.

-

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells.[12] Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12]

-

Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/GI50 value using non-linear regression analysis.

Caption: A step-by-step visual guide to the SRB assay protocol for evaluating cell viability.

Section 4: Conclusion & Future Outlook

The 7-chloroquinoline scaffold remains a highly valuable starting point for the development of novel anticancer agents. The extensive research into its derivatives reveals clear structure-activity relationships, where molecular hybridization and strategic substitution can yield compounds with potent and selective cytotoxicity.[2][8] Many derivatives have demonstrated efficacy in the low micromolar and even nanomolar range against a broad panel of human cancer cells.[9][10]

Future research should focus on optimizing the selectivity of these compounds to minimize toxicity to non-cancerous cells, a critical hurdle in chemotherapy.[2] Investigating synergistic combinations with existing chemotherapeutics and further elucidating their precise molecular targets through advanced techniques like proteomics and molecular docking will be crucial. The continued exploration of this chemical space holds significant promise for delivering the next generation of effective cancer therapies.

References

- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.

- A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Deriv

- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.

- Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and...

- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.

- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues.

- Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple neg

- Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids.

- Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity.

- 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.

- Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Applied Pharmaceutical Science.

Sources

- 1. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 1-Chloro-7-methoxyisoquinoline-6-carbonitrile

For the dedicated researcher, the promise of novel compounds like 1-Chloro-7-methoxyisoquinoline-6-carbonitrile in accelerating drug discovery is immense. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, experience-driven framework for handling this compound, moving beyond mere procedural steps to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Likely to cause skin irritation upon contact.

-

Eye Irritation: Poses a risk of serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Given these potential risks, a cautious and well-defined handling protocol is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking but a nuanced decision based on the specific hazards of the chemical and the procedure being performed. The following table outlines the recommended PPE for handling 1-Chloro-7-methoxyisoquinoline-6-carbonitrile.

| PPE Component | Specification | Rationale |

| Hand Protection | Double-gloving with powder-free nitrile gloves.[1] | The inner glove protects against contamination during the removal of the outer glove. Nitrile offers good resistance to a broad range of chemicals.[1] Powder-free gloves prevent the aerosolization and inhalation of the compound.[1] |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 standard.[2][3] | Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.[3] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against accidental spills and splashes. |

| Respiratory Protection | To be used in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors. |

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural workflow is designed to minimize exposure at every stage of handling 1-Chloro-7-methoxyisoquinoline-6-carbonitrile.

Detailed Experimental Protocol:

-

Preparation:

-

Designate a specific area within a certified chemical fume hood for handling the compound.

-

Ensure the fume hood is functioning correctly.

-

Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents.

-

Have a clearly labeled waste container for halogenated organic waste readily accessible within the fume hood.[4][5]

-

-

Donning PPE:

-

Put on the inner pair of nitrile gloves.

-

Don the laboratory coat, ensuring it is fully buttoned.

-

Put on the outer pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[1]

-

Finally, put on the chemical splash goggles.

-

-

Handling and Use:

-

Perform all manipulations of the solid compound within the designated area of the fume hood.

-

When weighing, use a micro-spatula to minimize the generation of dust.

-

If transferring the solid, do so carefully to avoid creating airborne particles.

-

When dissolving, add the solvent to the solid slowly to prevent splashing.

-

-

Post-Handling and Decontamination:

-

Once the experimental procedure is complete, decontaminate the work surface by wiping it down with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

-

Dispose of all contaminated wipes and disposable equipment in the designated halogenated waste container.

-

-

Doffing PPE:

-

This is a critical step to prevent self-contamination.

-

Remove the outer pair of gloves and dispose of them in the hazardous waste container.

-

Remove the laboratory coat, turning it inside out as you remove it, and store it appropriately.

-

Remove the chemical splash goggles.

-

Remove the inner pair of gloves and dispose of them.

-

Immediately wash your hands thoroughly with soap and water.

-

Disposal Plan: Responsible Stewardship

Proper disposal of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile and any materials contaminated with it is crucial to protect the environment and waste handlers.

Disposal Protocol:

-

Segregation: All waste contaminated with 1-Chloro-7-methoxyisoquinoline-6-carbonitrile must be segregated as halogenated organic waste .[4][5][6] Do not mix it with non-halogenated waste streams.[5][6]

-

Liquid Waste: Collect all liquid waste containing the compound in a dedicated, clearly labeled, and sealed container.

-

Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, weigh boats) in a separate, clearly labeled, and sealed container.

-

Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as containing hazardous chemical waste.

-

Final Disposal: All waste streams must be disposed of through your institution's official hazardous waste management program. Halogenated organic waste is typically incinerated at high temperatures by a specialized waste disposal company.[4][7]

By adhering to these detailed safety and disposal protocols, you can confidently work with 1-Chloro-7-methoxyisoquinoline-6-carbonitrile, minimizing risks and ensuring a safe and productive research environment.

References

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

- ANSI/ISEA. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses.

- U.S. Department of Labor. Occupational Safety and Health Administration (OSHA) Guidelines for Cytotoxic (Antineoplastic) Drugs.

- Centers for Disease Control and Prevention. National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards.

- U.S. Department of Labor. Occupational Safety and Health Administration (OSHA) Controlling Occupational Exposure to Hazardous Drugs.

- Cornell University Environmental Health and Safety. Organic Solvents.

- PPE-Info. ANSI/ISEA Z87.1-2020.

- DuraLabel. ANSI Z87.1 Eye Safety & Eye Protection Glasses.

- Lab Manager. Require the Use of Appropriate Eye Protection at All Times.

- Safety & Risk Services. Organic Solvent Waste Disposal.

- Clinician.com. NIOSH: Use proper PPE with chemo agents.

Sources

- 1. clinician.com [clinician.com]